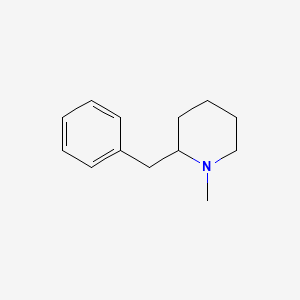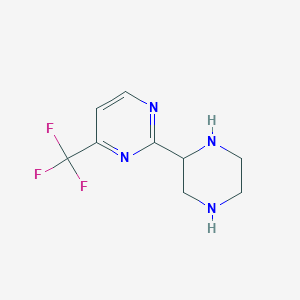![molecular formula C12H16O2 B13913022 3-[(1S)-1-benzyloxyethyl]oxetane](/img/structure/B13913022.png)
3-[(1S)-1-benzyloxyethyl]oxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1S)-1-benzyloxyethyl]oxetane is an organic compound with the molecular formula C₁₂H₁₆O₂. It features an oxetane ring, which is a four-membered cyclic ether, and a benzyloxyethyl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S)-1-benzyloxyethyl]oxetane typically involves the formation of the oxetane ring through cyclization reactions. One common method is the intramolecular cyclization of a suitable precursor, such as an epoxide or a halohydrin. For example, the reaction of an epoxide with a base can lead to the formation of the oxetane ring . Another approach involves the Paternò–Büchi reaction, a [2+2] cycloaddition of an alkene with a carbonyl compound under photochemical conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(1S)-1-benzyloxyethyl]oxetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
3-[(1S)-1-benzyloxyethyl]oxetane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving oxetane rings.
Industry: The compound is used in the production of polymers and other materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-[(1S)-1-benzyloxyethyl]oxetane involves its interaction with molecular targets through its oxetane ring and benzyloxyethyl group. The oxetane ring can undergo ring-opening reactions, which are crucial for its reactivity. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxetane: The parent compound with a simple four-membered ring.
3-methyl-3-oxetanol: A derivative with a hydroxyl group.
3,3-dimethyloxetane: A derivative with two methyl groups on the oxetane ring.
Uniqueness
3-[(1S)-1-benzyloxyethyl]oxetane is unique due to the presence of the benzyloxyethyl group, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C12H16O2 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
3-[(1S)-1-phenylmethoxyethyl]oxetane |
InChI |
InChI=1S/C12H16O2/c1-10(12-8-13-9-12)14-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-/m0/s1 |
Clé InChI |
JQBTXGLJCHTVDG-JTQLQIEISA-N |
SMILES isomérique |
C[C@@H](C1COC1)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C1COC1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






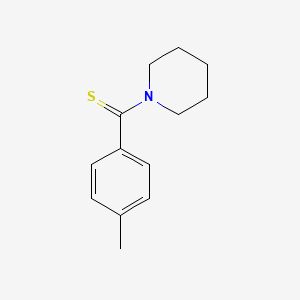

![6-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine](/img/structure/B13912978.png)
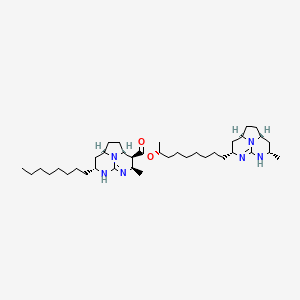
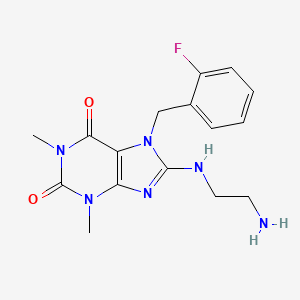
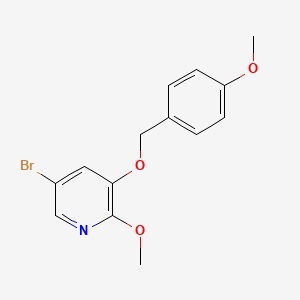
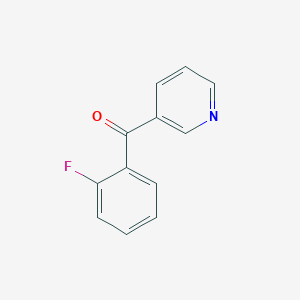
![4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde](/img/structure/B13913000.png)
